molecular formula C8H9BClFO4 B8207164 3-Chloro-6-fluoro-4-(methoxymethoxy)phenylboronic acid

3-Chloro-6-fluoro-4-(methoxymethoxy)phenylboronic acid

Cat. No.: B8207164
M. Wt: 234.42 g/mol
InChI Key: WTJGRDUZMKMGEK-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-4-(methoxymethoxy)phenylboronic acid is a substituted phenylboronic acid derivative featuring chloro (Cl), fluoro (F), and methoxymethoxy (MOM) groups at the 3-, 6-, and 4-positions of the aromatic ring, respectively. The methoxymethoxy group serves as both a steric and electronic modifier, influencing solubility and reactivity in cross-coupling reactions. This compound is likely synthesized via Suzuki-Miyaura coupling or protective group strategies, as seen in MOM-protected intermediates .

Properties

IUPAC Name

[5-chloro-2-fluoro-4-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClFO4/c1-14-4-15-8-3-7(11)5(9(12)13)2-6(8)10/h2-3,12-13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJGRDUZMKMGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OCOC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-fluoro-4-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or water.

Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-Chloro-6-fluoro-4-(methoxymethoxy)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-4-(methoxymethoxy)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition, transmetallation, and reductive elimination steps to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents on the aromatic ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Solubility

  • Phenylboronic Acid (Parent Compound): Exhibits high solubility in ethers (e.g., dipropyl ether) and ketones (e.g., acetone, 3-pentanone), moderate solubility in chloroform, and low solubility in hydrocarbons .
  • Methoxymethoxy-Substituted Analogs: The methoxymethoxy group enhances solubility in polar aprotic solvents compared to non-alkoxy-substituted analogs. For example, 4-(methoxymethoxy)phenylboronic acid shows improved solubility in THF and ethanol/water mixtures, critical for aqueous cross-coupling reactions .
  • Halogenated Derivatives : Chloro and fluoro substituents (e.g., 3-chloro-5-fluorophenylboronic acid) reduce solubility in hydrocarbons due to increased polarity but maintain moderate solubility in chloroform .

Reactivity in Suzuki-Miyaura Coupling

  • Electron-Withdrawing Groups (Cl, F) : Enhance the electrophilicity of the boronic acid, improving coupling efficiency. For instance, 2-chloro-6-fluoro-3-methylphenylboronic acid () participates effectively in couplings with bromoarenes under standard Pd catalysis .
  • Methoxymethoxy Group : The electron-donating MOM group at the 4-position may slightly reduce reactivity compared to purely electron-withdrawing substituents. However, steric hindrance from the MOM group is minimal in para-substituted derivatives, allowing efficient coupling .
  • Comparison with Methoxy Analogs : 2-Fluoro-6-methoxyphenylboronic acid (CAS 78495-63-3) exhibits higher reactivity in couplings than MOM-protected analogs due to reduced steric bulk .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Solubility Traits Reactivity in Suzuki Coupling
3-Chloro-6-fluoro-4-(methoxymethoxy)phenylboronic acid 3-Cl, 6-F, 4-MOM 234.42 High in THF/EtOH; moderate in chloroform Moderate (electron-donating MOM)
2-Chloro-6-fluoro-3-methoxyphenylboronic acid 2-Cl, 6-F, 3-OMe 204.50 High in acetone; low in hydrocarbons High (minimal steric bulk)
3-Chloro-5-fluorophenylboronic acid 3-Cl, 5-F 174.50 Moderate in chloroform; low in hexanes High (electron-withdrawing)
4-(Methoxymethoxy)phenylboronic acid 4-MOM 181.98 High in THF/H₂O mixtures Moderate (steric protection)

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